Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate
Description
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate is a complex organic compound that belongs to the oxazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both oxazole and triazole rings, makes it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3/c1-3-14-6(13)5-4(2)15-8-10-7(9)11-12(5)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZJFPHSRSDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NN12)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Construction Using Hantzsch-Type Reactions
The oxazole moiety in related compounds is often synthesized via the Hantzsch-thiazole reaction, adaptable for oxazole formation. Ethyl bromopyruvate and thioamides react under basic conditions to generate oxazole intermediates. For example, ethyl bromopyruvate (1.0 equiv) and a methyl-substituted thioamide (1.2 equiv) in ethanol with potassium bicarbonate (2.0 equiv) at 80°C yield 4,5-disubstituted oxazoles in ~62% yield. This method’s efficiency stems from the nucleophilic attack of the thioamide’s sulfur on the α-carbon of bromopyruvate, followed by cyclodehydration.
Triazole Ring Formation via Cyclization
The 1,2,4-triazole ring is constructed through cyclization of linear precursors. A reported approach involves converting a tripeptide’s amine to an azide (fragment 1) and introducing an alkyne on a dipeptide (fragment 2). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links these fragments, forming the triazole core. For instance, fragment coupling via peptide bonds followed by macrocyclization achieves 1,4-disubstituted triazoles. Yields for triazole formation range from 15% to 66%, depending on protecting groups and cyclization efficiency.
Fragment Coupling and Macrocyclization
Combining oxazole and triazole fragments requires sequential coupling and deprotection. For example, amide bond formation between residues IV and V of the oxazole fragment and triazole precursor generates a linear intermediate. Subsequent deprotection of acid and amine groups enables macrocyclization via peptide coupling reagents (e.g., HATU), yielding the fused oxazolo-triazole scaffold. This stepwise approach minimizes side reactions but demands precise stoichiometric control.
Triflic Anhydride-Mediated Oxazole Synthesis from Carboxylic Acids
Direct Oxazole Formation from Carboxylic Acids
A recent advancement employs triflic anhydride (Tf₂O) and triphenylphosphine oxide (Ph₃P=O) to convert carboxylic acids directly into oxazoles. For example, heating a methyl-substituted carboxylic acid (1.0 equiv) with Tf₂O (2.0 equiv) and Ph₃P=O (1.5 equiv) in dichloromethane at 50°C for 2 hours generates 4,5-disubstituted oxazoles in >70% yield. This method bypasses traditional multistep sequences, offering scalability and functional group tolerance.
Application to Target Compound Synthesis
Adapting this method, the ethyl carboxylate group is introduced via esterification of the precursor carboxylic acid. For instance, treating 5-methyloxazole-6-carboxylic acid (1.0 equiv) with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) under reflux for 12 hours affords the ethyl ester in ~85% yield. Subsequent bromination at position 2 using N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 0°C achieves regioselective substitution.
Bromination Strategies for Oxazolo-Triazole Derivatives
Electrophilic Bromination
Bromine (Br₂) or NBS in polar solvents (e.g., DMF or acetonitrile) facilitates electrophilic substitution at electron-rich positions. For 5-methyloxazolo-triazoles, bromination at position 2 proceeds efficiently due to the directing effect of the adjacent nitrogen atoms. A typical procedure involves stirring the oxazolo-triazole intermediate (1.0 equiv) with NBS (1.1 equiv) in acetonitrile at 25°C for 6 hours, yielding the brominated product in 65–75%.
Palladium-Catalyzed Cross-Coupling
Integrated Synthetic Routes and Optimization
Route 1: Sequential Oxazole-Triazole-Bromination
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as silver triflate can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole-triazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate has garnered attention for its potential as a pharmacophore in drug design. Notable applications include:
- Antimicrobial Activity : Studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. This compound may inhibit bacterial enzymes critical for cell wall synthesis .
- Anticancer Properties : Research has shown that derivatives of triazole compounds can induce apoptosis in cancer cells. This compound's structure may enhance its efficacy against various cancer types .
Biological Studies
The compound is utilized in biological assays to investigate:
- Enzyme Inhibition : It can be used to study the inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding : The interaction with biological receptors is crucial for understanding its pharmacological profile and potential therapeutic uses.
Material Science
Due to its unique structural features, this compound is a candidate for the development of novel materials with specific electronic or optical properties. Research indicates that compounds with oxazole and triazole rings can be engineered for applications in organic electronics and photonic devices.
Case Study 1: Antimicrobial Efficacy
In a study published in PMC, researchers synthesized several triazole derivatives and evaluated their antimicrobial activities against various strains of bacteria. This compound was tested alongside other compounds and showed promising results in inhibiting Gram-positive bacteria .
Case Study 2: Anticancer Activity
A research article highlighted the synthesis of novel triazole derivatives and their anticancer activities. The study demonstrated that compounds similar to this compound could induce apoptosis in human cancer cell lines through specific signaling pathways related to cell cycle regulation and apoptosis induction .
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the biological context in which the compound is used. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate can be compared with other oxazole and triazole derivatives:
2-bromo-5,6-dimethyl[1,3]oxazolo[3,2-b][1,2,4]triazole: Similar in structure but with different substituents, leading to variations in biological activity.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
The uniqueness of this compound lies in its combined oxazole and triazole rings, which provide a versatile scaffold for chemical modifications and biological studies.
Biological Activity
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that combines oxazole and triazole rings. The molecular formula is , and the compound is characterized by its bromine substituent at the second position and a carboxylate group at the sixth position of the triazole moiety. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from simpler precursors. One common method includes the reaction of 3,5-dibromo-1,2,4-triazole with ethyl 2-amino-3-methylbutanoate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus. This compound is hypothesized to share these properties due to its structural similarities with other active triazole compounds .
Anticancer Activity
Studies have demonstrated that triazole derivatives can exhibit potent anticancer effects through mechanisms such as enzyme inhibition. For example, certain triazole compounds have shown significant antiproliferative activity against cancer cell lines like MCF-7 and HCT-116. The mechanism often involves the inhibition of thymidylate synthase (TS), crucial for DNA synthesis .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Ethyl 2-bromo... | Hypothetical | TBD | TBD |
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom in the compound can participate in nucleophilic substitution reactions which may lead to the formation of more biologically active derivatives .
In antimicrobial studies, it may inhibit essential bacterial enzymes involved in cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives based on the triazole scaffold to evaluate their biological activities:
- Study on Triazole Derivatives : A study synthesized multiple triazole derivatives and tested them against different cancer cell lines. Several compounds exhibited IC50 values in the micromolar range against HT-29 (colon cancer) cells .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to active sites of target proteins involved in cancer progression .
Q & A
What synthetic methodologies are most effective for preparing Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate, and how can reaction conditions be optimized to improve yield?
Level: Basic
Methodological Answer:
The compound is synthesized via cyclocondensation reactions involving 5-mercapto-triazole derivatives and activated methylene-containing reagents. Key steps include:
- Reagent Selection: Use ethyl cyanoacetate or bromo cyanoacetamide as the active methylene source, reacting with 5-mercapto-3-phenyl-s-triazole under acid catalysis (e.g., acetic acid/H⁺) to form the thiazolo-triazole core .
- Solvent Optimization: Acetonitrile or ethanol is preferred for solubility and reaction homogeneity. Prolonged reflux (~7 hours) ensures complete conversion, monitored by TLC (hexane/ethyl acetate eluent) .
- Purification: Recrystallization from hexane/ethyl acetate mixtures enhances purity. Yields typically range from 30–50%, with lower yields attributed to competing side reactions (e.g., isomerization) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound, particularly regarding regiochemistry and tautomerism?
Level: Advanced
Methodological Answer:
Contradictions arise due to tautomeric equilibria and overlapping signals in heterocyclic systems. To address this:
- Multi-Nuclear NMR Analysis: Assign ¹H and ¹³C NMR signals using 2D techniques (HMBC, HSQC) to confirm connectivity. For example, the ethyl ester group (δ ~1.1–4.2 ppm) and aromatic protons (δ ~7.4–8.1 ppm) are diagnostic .
- IR Correlation: The C=O stretch (~1680 cm⁻¹) and C=N absorption (~1620 cm⁻¹) validate the oxazolo-triazole backbone .
- X-ray Crystallography: Use SHELX software for single-crystal structure determination, resolving ambiguities in regiochemistry (e.g., bromine vs. methyl group positioning) .
What strategies are employed to analyze the impact of bromine substitution on the compound’s reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
Bromine at the 2-position acts as a leaving group, enabling Suzuki or Ullmann couplings. Key considerations:
- Catalyst Screening: Test Pd(PPh₃)₄ or CuI/ligand systems in DMF or THF. Monitor reactivity via LC-MS to detect aryl-aryl bond formation .
- Computational Modeling: Density Functional Theory (DFT) predicts activation barriers for bromine displacement. Compare with experimental yields to identify optimal conditions .
- Side Reaction Mitigation: Bromine may participate in unintended nucleophilic aromatic substitution; use protective groups (e.g., acetyl) on the triazole nitrogen to suppress this .
How can hydrogen bonding patterns influence the crystal packing and stability of this compound?
Level: Advanced
Methodological Answer:
Hydrogen bonds (H-bonds) dictate supramolecular assembly. To analyze:
- Graph Set Analysis: Apply Etter’s rules to categorize H-bond motifs (e.g., R₂²(8) rings) using crystallographic data. The oxazolo oxygen and ester carbonyl are primary donors/acceptors .
- Thermogravimetric Analysis (TGA): Correlate H-bond density with thermal stability. Stronger networks (e.g., N–H···O=C) increase melting points .
- Solvent Effects: Polar solvents (e.g., DMSO) disrupt H-bonding, altering crystallization kinetics. Compare with XRD data from ethanol/hexane recrystallized samples .
What methodologies are used to evaluate the compound’s potential as a pharmacophore in anticancer drug development?
Level: Advanced
Methodological Answer:
- In Vitro Cytotoxicity Assays: Screen against HCT116 or similar cancer lines using MTT assays. Derivatives with electron-withdrawing groups (e.g., bromine) show enhanced activity due to increased electrophilicity .
- SAR Studies: Modify the methyl or ester groups to assess bioactivity changes. For example, replacing ethyl with methyl esters reduces logP, impacting membrane permeability .
- Molecular Docking: Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina. The oxazolo-triazole scaffold shows π-π stacking with phenylalanine residues .
How can researchers address low yields in the bromination step during synthesis?
Level: Basic
Methodological Answer:
Bromination inefficiency often stems from steric hindrance or competing decomposition. Optimize via:
- Reagent Stoichiometry: Use NBS (N-bromosuccinimide) in a 1.2:1 molar ratio to the precursor, ensuring complete conversion without excess reagent side reactions .
- Temperature Control: Conduct reactions at 0–5°C in DCM to minimize radical pathways. Quench with Na₂S₂O₃ to remove unreacted bromine .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes, improving yield by 15–20% .
What advanced techniques validate the compound’s electronic structure and charge distribution?
Level: Advanced
Methodological Answer:
- Electrospray Ionization Mass Spectrometry (ESI-MS): Detect [M+H]⁺ ions and fragmentation patterns to confirm molecular weight (theoretical m/z: 331.04) .
- Cyclic Voltammetry: Measure redox potentials in acetonitrile/TBAP. The bromine substituent lowers the LUMO energy, enhancing electron affinity .
- Natural Bond Orbital (NBO) Analysis: Compute charge densities at the triazole nitrogen using Gaussian08. Results align with observed nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
